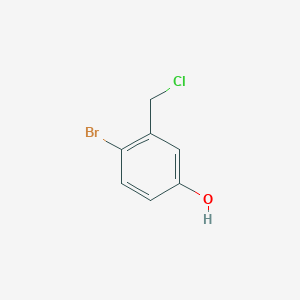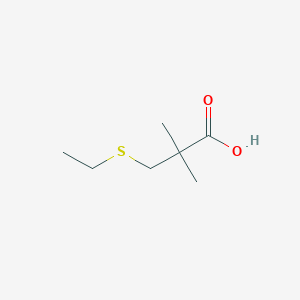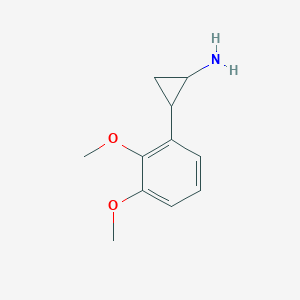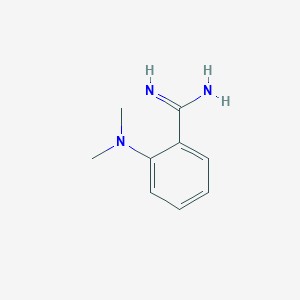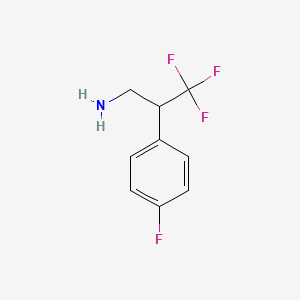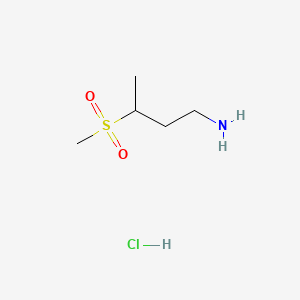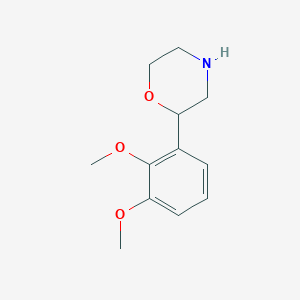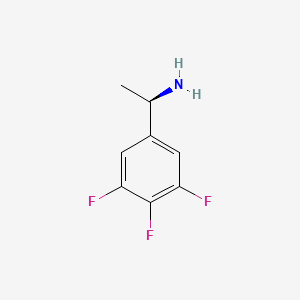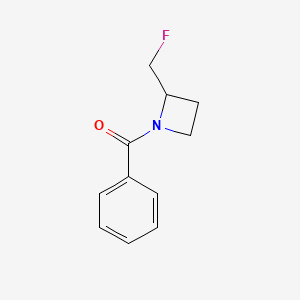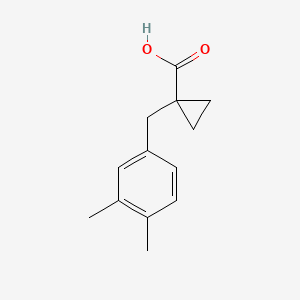
1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C13H16O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with two methyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through the reaction of an alkene with a carbene or carbenoid.
Attachment of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with 3,4-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group on the benzyl ring using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The benzyl group can undergo electrophilic aromatic substitution, while the carboxylic acid group can form hydrogen bonds and participate in acid-base reactions .
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid: Similar structure but lacks the benzyl group.
Cyclopropylcarboxylic acid: Another similar compound with a cyclopropane ring and a carboxylic acid group.
Uniqueness
1-(3,4-Dimethylbenzyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 3,4-dimethylbenzyl group, which imparts distinct chemical properties and reactivity compared to other cyclopropane carboxylic acids .
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
1-[(3,4-dimethylphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-9-3-4-11(7-10(9)2)8-13(5-6-13)12(14)15/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) |
InChIキー |
GWUZBYRTWCSWGT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC2(CC2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-amine](/img/structure/B13604445.png)
